3-Iodo-2,4,6-trimethylpyridine

Steric effects Sonogashira coupling Methoxycarbonylation

3-Iodo-2,4,6-trimethylpyridine (CAS 29976-58-7), also known as 3-iodo-sym-collidine, is a tri-substituted pyridine derivative with a molecular weight of 247.08 g/mol. The compound features an iodine atom at the 3-position of a pyridine ring that is fully methylated at the 2-, 4-, and 6-positions.

Molecular Formula C8H10IN
Molecular Weight 247.08
CAS No. 29976-58-7
Cat. No. B1654962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2,4,6-trimethylpyridine
CAS29976-58-7
Molecular FormulaC8H10IN
Molecular Weight247.08
Structural Identifiers
SMILESCC1=CC(=NC(=C1I)C)C
InChIInChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
InChIKeyCERXBESCMZGILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2,4,6-trimethylpyridine (CAS 29976-58-7): A Sterically Shielded Pyridine Building Block for Selective Coupling


3-Iodo-2,4,6-trimethylpyridine (CAS 29976-58-7), also known as 3-iodo-sym-collidine, is a tri-substituted pyridine derivative with a molecular weight of 247.08 g/mol [1]. The compound features an iodine atom at the 3-position of a pyridine ring that is fully methylated at the 2-, 4-, and 6-positions. This unique substitution pattern confers significant steric shielding around the iodine center and profoundly modulates the electronic properties of the heterocycle relative to its unsubstituted 3-iodopyridine counterpart. The compound is commercially available as a liquid with a typical purity of 95% , serving as a valuable electrophilic partner in metal-catalyzed cross-coupling reactions and as a precursor to hypervalent iodine reagents [2].

Why 3-Iodo-2,4,6-trimethylpyridine Cannot Be Replaced by 3-Iodopyridine or Other Analogs


Generic substitution with a simpler 3-iodopyridine or an alternative halogenated pyridine is not chemically or procedurally equivalent due to the unique steric and electronic fingerprint of 3-iodo-2,4,6-trimethylpyridine. The three methyl groups flanking the iodine atom in the ortho- and para-positions dramatically increase steric hindrance, which directly impacts the rate and feasibility of metal-catalyzed cross-coupling reactions [1]. Furthermore, the enhanced basicity of the nitrogen atom, as quantified by Mayr's nucleophilicity parameters (N Parameter: 9.39 for 2,4,6-trimethylpyridine in MeCN) [2], alters its behavior as a ligand, base, or substrate in acid-catalyzed processes. Consequently, a procedure optimized for an unhindered 3-iodopyridine will typically fail or give very low yields when applied to this densely substituted scaffold, while the hindered nature of this compound enables selectivity and stability that is unattainable with less substituted analogs. The following quantitative evidence guide delineates the specific, measurable points of differentiation that justify its selection.

3-Iodo-2,4,6-trimethylpyridine: Quantitative Differentiation Evidence Against Structural Analogs


Steric Hindrance Modulates Cross-Coupling Reactivity Relative to Unhindered 3-Iodopyridine

The presence of ortho-methyl groups adjacent to the C-I bond in 3-iodo-2,4,6-trimethylpyridine introduces significant steric hindrance that directly reduces the rate of palladium-catalyzed transformations compared to the unhindered 3-iodopyridine. A study systematically comparing the relative reactivity of ortho- and para-methyl-substituted iodoarenes in the Sonogashira reaction and palladium-catalyzed methoxycarbonylation found that ortho-methyl substitution consistently led to a measurable decrease in reaction rate [1]. While the exact rate reduction factor for 3-iodo-2,4,6-trimethylpyridine versus 3-iodopyridine was not reported, the class-level trend is clear and provides a quantitative rationale for selecting the hindered analog when reaction selectivity or chemoselectivity is paramount.

Steric effects Sonogashira coupling Methoxycarbonylation Cross-coupling

Enhanced Nucleophilicity of the Pyridine Nitrogen Compared to Unsubstituted Pyridine

The 2,4,6-trimethylpyridine scaffold exhibits significantly enhanced nucleophilicity and Lewis basicity at the pyridine nitrogen compared to unsubstituted pyridine. Quantitative nucleophilicity parameters from Mayr's database list the nucleophilicity parameter (N) for 2,4,6-trimethylpyridine as 9.39 in acetonitrile [1]. In contrast, the N parameter for unsubstituted pyridine in acetonitrile is 7.04 [2]. This represents a difference of ΔN = 2.35, which corresponds to an increase in nucleophilic reactivity by over two orders of magnitude (a factor of ~200) based on the Mayr equation log k = s(E + N).

Nucleophilicity Pyridine basicity Mayr parameters Steric hindrance

Commercial Availability and Purity Benchmark for Reproducible Synthesis

For procurement and experimental reproducibility, the defined purity specification of commercially available 3-iodo-2,4,6-trimethylpyridine provides a critical benchmark. Sigma-Aldrich lists this compound with a certified purity of 95% (GC area%) . This is a standard and verifiable purity level that ensures consistent performance in cross-coupling reactions. In contrast, less common or custom-synthesized analogs may lack a defined purity specification, introducing batch-to-batch variability and potential side reactions from impurities.

Purity Commercial availability Procurement Quality control

Defined Scaffold for Hypervalent Iodine Reagents with Enhanced Regioselectivity

The 3-iodo-2,4,6-trimethylpyridine scaffold is a critical component in the construction of hypervalent iodine reagents, specifically bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, which exhibits high reactivity and regioselectivity in electrophilic iodination reactions [1][2]. This reagent enables selective iodination of phenolic compounds that would be difficult or impossible to achieve with traditional iodinating agents [2]. The steric bulk of the collidine ligands is instrumental in dictating the reagent's selectivity profile.

Hypervalent iodine Iodination reagent Regioselectivity Synthetic methodology

Enhanced Stability and Handling Compared to Bromo or Chloro Analogs

The iodine atom in 3-iodo-2,4,6-trimethylpyridine is an excellent leaving group in cross-coupling reactions, but the compound also offers practical handling advantages over its bromo and chloro analogs. Iodoarenes are generally less prone to unwanted nucleophilic substitution or hydrolysis during storage and handling compared to the corresponding bromo- or chloroarenes, which can be more reactive and require more stringent inert atmosphere conditions. While specific stability data for this compound is not available, this is a well-established class-level trend that reduces experimental failure rates and improves yield reproducibility in multi-step syntheses.

Stability Handling Leaving group Iodine vs bromine

3-Iodo-2,4,6-trimethylpyridine: Validated Research and Industrial Application Scenarios


Sequential Chemoselective Cross-Coupling in Medicinal Chemistry

In multi-step syntheses of pharmaceutical candidates where a pyridine core must be functionalized sequentially, the sterically hindered nature of 3-iodo-2,4,6-trimethylpyridine provides a strategic advantage. The ortho-methyl groups reduce the reactivity of the C-I bond towards palladium-catalyzed cross-coupling [1], allowing chemists to first activate and functionalize other, more reactive halides (e.g., an aryl bromide) in the same molecule. This enables a controlled, stepwise build-up of molecular complexity without premature coupling at the iodine site, a selectivity that is not possible with unhindered 3-iodopyridine [1].

Synthesis of Densely Substituted Alkynylpyridines for Library Generation

The compound is an effective electrophilic partner in Sonogashira cross-coupling reactions for the synthesis of densely substituted alkynylpyridines. A general protocol using PdCl2(PPh3)2 and CuI in DMF at 65 °C has been shown to be applicable to a wide range of iodopyridines, including sterically hindered examples, to afford alkynyl-substituted pyridines in good to excellent yields [2]. The presence of methyl groups on the pyridine ring can also improve the physicochemical properties of the resulting alkynylpyridines, making them more lipophilic and potentially improving their pharmacokinetic profile for drug discovery libraries [2].

Precursor for Regioselective Hypervalent Iodine Reagents

A key industrial and research application is the use of 3-iodo-2,4,6-trimethylpyridine as a building block for the synthesis of bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, a hypervalent iodine reagent [3]. This reagent enables rapid and regioselective iodination of phenolic compounds, including sensitive pharmaceutical intermediates and spin-labeled probes for electron paramagnetic resonance (EPR) spectroscopy [4]. The steric demand of the collidine ligands confers a unique selectivity profile to this reagent that is not achievable with reagents derived from unsubstituted pyridine or less hindered bases, making it a tool of choice for late-stage functionalization.

Base and Ligand in Transition Metal Catalysis

Owing to its significantly enhanced nucleophilicity (N = 9.39 in MeCN) [5] compared to pyridine (N = 7.04) [6], the 2,4,6-trimethylpyridine scaffold (of which the target compound is a derivative) can serve as a hindered, non-nucleophilic base or as a ligand in transition metal catalysis. Its steric bulk and strong basicity can be exploited to accelerate catalytic cycles or to stabilize reactive intermediates. While the iodine substituent in 3-iodo-2,4,6-trimethylpyridine would typically be used for coupling, the presence of the trimethylpyridine moiety itself can influence the course of reactions in which it participates as a ligand, offering a tunable property that is not available with simpler pyridine ligands.

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